3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a structurally complex molecule featuring a dihydroquinolin-4-one core substituted with methoxy groups at positions 6 and 7, a 3,4-dimethylbenzoyl moiety at position 3, and a 2-methoxyphenylmethyl group at position 1.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-17-10-11-19(12-18(17)2)27(30)22-16-29(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)31/h6-14,16H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHWAHWLNFCMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Scientific Research Applications
The compound 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the quinoline family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by case studies and data.
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study investigated the structure-activity relationship of similar quinoline derivatives. The results showed that certain modifications enhanced cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle progression and induction of apoptosis .
Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial activities. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better interaction with microbial membranes.
Case Study: Antimicrobial Evaluation
In vitro studies demonstrated that related compounds exhibited activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing promising results for potential therapeutic applications .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Quinoline derivatives are known to inhibit various enzymes involved in critical metabolic pathways.
Case Study: Enzyme Inhibition Studies
Research focused on the inhibition of xanthine oxidase by related compounds, revealing that modifications could lead to enhanced inhibitory activity. This suggests potential applications in treating conditions like gout and hyperuricemia, where xanthine oxidase plays a pivotal role .
Neuroprotective Effects
Emerging studies indicate that certain quinoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection Research
Investigations into the neuroprotective effects of structurally similar compounds showed promising results in reducing oxidative stress and apoptosis in neuronal cells. These findings highlight the potential for developing treatments for diseases such as Alzheimer's and Parkinson's .
Data Summary Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its quinoline structure allows it to intercalate with DNA, potentially disrupting cellular processes. The methoxy groups enhance its ability to interact with various enzymes and receptors, making it a versatile compound for biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (): Shares the 6,7-dimethoxy and dihydroisoquinoline core but lacks the benzoyl and 2-methoxyphenylmethyl substituents. The methyl group at position 1 may reduce steric hindrance compared to the bulkier substituents in the target compound.
- 6,7-Dimethoxy-3,4-dihydro-isoquinoline hydrochloride (): Features a hydrochloride salt, enhancing solubility in polar solvents, unlike the neutral target compound.
- (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (Compound 6h, ): Contains a phenylmethanone group, analogous to the 3,4-dimethylbenzoyl group in the target compound, but with a simpler phenyl substituent.
Physicochemical Properties
Functional Group Impact
- 3,4-Dimethylbenzoyl vs.
- 2-Methoxyphenylmethyl vs. Methyl : The 2-methoxyphenylmethyl substituent introduces aromaticity and methoxy-driven electron-donating effects, which could influence π-π stacking interactions in biological targets compared to smaller alkyl groups.
Research Findings
- Synthetic Relevance : The synthesis of related 6,7-dimethoxy derivatives often employs reflux conditions with carbonyl-containing reactants (e.g., 1,4-benzodioxan-6-carboxylic acid in ), suggesting a plausible route for introducing the benzoyl group in the target compound.
- Biological Implications: While direct data are absent, the 6,7-dimethoxy motif is associated with bioactivity in isoquinoline alkaloids (e.g., vasorelaxation, antimicrobial effects). The target compound’s benzoyl group may mimic ATP-binding sites in kinases, a hypothesis supported by structural analogs.
Biological Activity
The compound 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family and has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C26H27N3O6
- Molecular Weight : 509.6 g/mol
The compound features a complex arrangement with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may function as an antiproliferative agent , inhibiting the growth of cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and pancreatic (PANC-1) cancer cells. Studies have reported IC50 values indicating potent activity in the low micromolar range .
- Induction of Apoptosis : It appears to induce programmed cell death in cancer cells, which is a desirable effect in cancer therapy. This mechanism is often mediated through the activation of caspases and modulation of apoptotic pathways.
- Targeting Kinase Pathways : The compound may also inhibit specific kinases involved in cell cycle regulation and survival signaling, contributing to its antiproliferative effects .
In Vitro Studies
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity : In vitro assays demonstrated significant inhibition of cell growth in MCF-7 and PANC-1 cell lines with IC50 values ranging from 0.15 to 1.4 μM for related compounds . These findings suggest that structural modifications can enhance biological efficacy.
- Mechanism Exploration : Further investigations revealed that the compound affects cell cycle progression, leading to G0/G1 phase arrest in treated cells. This was corroborated by flow cytometry analysis .
Case Studies
A notable case study involved the evaluation of this compound's effects in combination with established chemotherapeutics. The results indicated a synergistic effect when used alongside agents like cytarabine or daunorubicin in acute myeloid leukemia (AML) models, enhancing overall therapeutic efficacy .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
